5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole
Description
Structural Analysis and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole is systematically named according to IUPAC rules, which prioritize the identification of the parent heterocyclic system and substituents. The 2H-tetrazole moiety serves as the principal functional group, with the 3,5-dimethylpyrazol-1-yl substituent attached via an ethyl linker at the 5-position. The numbering follows IUPAC conventions, where the tetrazole ring is indexed to minimize substituent locants. The substituent 2-(3,5-dimethylpyrazol-1-yl)ethyl specifies the ethyl chain connecting the pyrazole and tetrazole rings.
Key Nomenclatural Features:
| Component | Description |
|---|---|
| Parent Heterocycle | 2H-Tetrazole (five-membered ring with four nitrogen atoms and one proton) |
| Substituent | 2-(3,5-Dimethylpyrazol-1-yl)ethyl: Ethyl chain linking pyrazole to tetrazole |
| Pyrazole Substitution | 3,5-Dimethyl groups on the pyrazole ring |
| Positional Isomerism | Ethyl substituent at position 5 of tetrazole; methyl groups at positions 3 and 5 of pyrazole |
Molecular Formula and Constitutional Isomerism
The molecular formula C₈H₁₂N₆ reflects the compound’s composition: eight carbons, twelve hydrogens, and six nitrogens. Constitutional isomerism arises from alternative arrangements of carbon and nitrogen atoms within the same molecular formula. For example, isomerism could occur if the ethyl linker connects to different positions on the pyrazole or tetrazole rings. However, the specified structure lacks constitutional isomers due to its fixed connectivity.
Constitutional Isomerism Analysis:
| Isomer Type | Structural Variation | Existence |
|---|---|---|
| Positional Isomerism | Ethyl linker at positions 1, 2, or 4 of tetrazole instead of 5 | Non-existent (fixed) |
| Functional Group Isomer | Replacement of tetrazole with triazole or imidazole | Non-existent |
| Substitution Isomerism | Methyl groups on pyrazole at positions 2,4 or 4,5 instead of 3,5 | Non-existent |
Properties
IUPAC Name |
5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-6-5-7(2)14(11-6)4-3-8-9-12-13-10-8/h5H,3-4H2,1-2H3,(H,9,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJUYGUYCCHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NNN=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The target molecule comprises two heterocyclic systems: a 2H-tetrazole ring and a 3,5-dimethyl-substituted pyrazole. Retrosynthetically, the molecule can be dissected into two primary fragments:
- Tetrazole Core : Typically synthesized via [2+3] cycloaddition between nitriles and sodium azide or through multicomponent reactions (MCRs).
- 3,5-Dimethylpyrazole-Ethyl Spacer : Constructed via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.
Key challenges include:
- Regioselective formation of the 3,5-dimethylpyrazole ring.
- Stability of the ethyl-linked intermediate during tetrazole cyclization.
- Compatibility of reaction conditions for sequential heterocycle formation.
Synthetic Routes and Methodological Advancements
Sequential Assembly via Pyrazole-Alkylation Followed by Tetrazole Cyclization
Pyrazole Synthesis
The 3,5-dimethylpyrazole fragment is synthesized by condensing hydrazine derivatives with acetylacetone (2,4-pentanedione). For example, 3,4-dimethylphenylhydrazine reacts with ethyl acetoacetate under reflux to yield pyrazolinones, which are subsequently dehydrogenated. Adapting this method, acetylacetone and methylhydrazine in ethanol at 80°C for 4 hours yield 3,5-dimethylpyrazole with >85% purity.
Tetrazole Formation
The azide undergoes Huisgen cycloaddition with nitriles under acidic conditions. For instance, reacting 1-(2-azidoethyl)-3,5-dimethylpyrazole with trimethylsilanecarbonitrile (TMSCN) in the presence of ZnBr₂ at 100°C for 8 hours yields the target tetrazole. This method achieves ~70% yield but requires rigorous purification via silica gel chromatography.
Key Data:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Pyrazole synthesis | Acetylacetone, MeNHNH₂, EtOH, 80°C | 88% | 92% |
| Alkylation | 1,2-Dibromoethane, K₂CO₃, DMF | 75% | 90% |
| Tetrazole cyclization | TMSCN, ZnBr₂, 100°C, 8h | 68% | 85% |
Multicomponent Reaction (MCR) Strategies
Recent advances in MCRs enable simultaneous construction of multiple bonds. The Passerini three-component reaction (PT-3CR) has been adapted to synthesize tetrazole derivatives. For the target compound:
- Components :
- Isocyanide (tert-octyl isocyanide)
- Azide (2-(3,5-dimethylpyrazol-1-yl)ethyl azide)
- Paraformaldehyde
- Reaction Conditions :
- Solvent: Ethanol/water (3:1)
- Temperature: 60°C
- Time: 6 hours
The reaction proceeds via imine formation, followed by cyclization to yield the tetrazole ring. This one-pot method achieves 65% yield with 89% purity, significantly reducing steps compared to sequential synthesis.
Ultrasonication-Assisted Mannich Base Condensation
Ultrasonication enhances reaction kinetics and selectivity. A modified Mannich base approach involves:
- Reacting 1H-tetrazole with 2-(3,5-dimethylpyrazol-1-yl)ethylamine and formaldehyde under ultrasonication (40 kHz) for 15 minutes.
- Purification via column chromatography (hexane/EtOAc, 4:1) yields the product in 72% yield.
This method minimizes side reactions and reduces reaction time from hours to minutes.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | High regioselectivity | Multi-step, costly purification | 68% | Moderate |
| MCR (PT-3CR) | One-pot synthesis, fewer steps | Requires specialized building blocks | 65% | High |
| Ultrasonication | Rapid, energy-efficient | Limited substrate compatibility | 72% | Low |
Industrial-Scale Considerations
The patent CN108530361A highlights critical factors for large-scale production:
- Catalyst Selection : Lithium diisopropylamide (LDA) enhances cyclization efficiency.
- Solvent Systems : Aprotic solvents (e.g., THF) improve intermediate stability.
- Waste Reduction : In-situ generation of intermediates avoids purification steps, reducing wastewater.
For example, a pilot-scale reaction using 2-(3,5-dimethylpyrazol-1-yl)ethyl propionate and NaN₃ in THF at −50°C achieved 80% yield with 95% purity.
Applications and Derivative Synthesis
The tetrazole-pyrazole hybrid serves as a precursor for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Functionalization at the tetrazole N1-position via alkylation or acylation enables diversity-oriented synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole is in the development of pharmaceuticals targeting specific receptors. For instance, it has been studied as a potential antagonist for the lysophosphatidic acid receptor type 2 (LPA2), which plays a role in various physiological processes including cell proliferation and migration.
Case Study: LPA2 Antagonism
A study published in PMC demonstrated that derivatives of this compound exhibited significant antagonistic activity against LPA2. The research involved synthesizing various analogs and evaluating their efficacy in reducing calcium mobilization in cells transfected with LPA2 receptors. The compound showed a maximum blockade effect () of 48% at a concentration of 10 μM, indicating its potential as a therapeutic agent for conditions related to LPA signaling pathways .
| Compound | (%) | IC50 (μM) |
|---|---|---|
| Initial Hit | 48 ± 9 | - |
| Derivative 1 | 74 ± 7 | 11.6 ± 0.4 |
| Derivative 2 | 90 | 1.9 |
Pharmacological Insights
The pharmacokinetic profile of this compound has also been investigated. In vitro studies assessed its membrane permeability and metabolic stability using liver microsomes from both mice and humans. These studies are crucial for understanding the drug-like properties of the compound and its potential for further development into a therapeutic agent .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science, particularly in the synthesis of high-energy materials. The unique tetrazole ring structure is known for its energetic properties, making it suitable for use in explosives and propellants.
Case Study: Energetic Materials
Research has indicated that tetrazole derivatives can enhance the performance of energetic materials by improving stability and energy output. The incorporation of pyrazole moieties may further modify these properties, leading to new formulations with tailored characteristics for specific applications .
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the tetrazole moiety.
Tetrazole: Contains the tetrazole ring but lacks the pyrazole component.
1,3,4-Thiadiazole Derivatives: Similar heterocyclic compounds with different ring structures.
Uniqueness
The uniqueness of 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole lies in its combined pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its stability, reactivity, and potential biological activities compared to compounds with only one of these rings .
Biological Activity
5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole is a heterocyclic compound that combines pyrazole and tetrazole moieties, which are known for their diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₂N₆
- Molecular Weight : 192.22 g/mol
- CAS Number : 1005614-85-6
The compound's structure consists of a tetrazole ring fused with a pyrazole ring, which enhances its stability and reactivity, making it a valuable candidate for drug development.
Biological Activity Overview
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Anticancer Effects : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models.
- Analgesic Effects : It has been evaluated for its pain-relieving properties in various preclinical studies.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing pain and swelling.
- Receptor Modulation : It might interact with pain receptors and other cellular targets to exert analgesic effects.
Anticancer Activity
A study investigated the anticancer potential of this compound against various human tumor cell lines. The results indicated:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HT-29 (Colon) | 6.43 |
| PC-3 (Prostate) | 9.83 |
These findings suggest that the compound has comparable potency to established chemotherapeutics like Doxorubicin, which has an IC₅₀ of 2.24 μM against HT-29 cells .
Anti-inflammatory Effects
In a model of carrageenan-induced paw edema, treatment with the compound significantly reduced edema formation compared to control groups. This effect was associated with decreased levels of pro-inflammatory cytokines in treated animals .
Analgesic Activity
In pain models such as the acetic acid-induced writhing test and formalin test, this compound demonstrated significant reductions in pain responses without notable toxicity at therapeutic doses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure Features | Notable Activities |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | Pyrazole only | Antipyretic, analgesic |
| Tetrazole | Tetrazole only | Various pharmacological effects |
| 1,3,4-Thiadiazole Derivatives | Different heterocyclic structure | Antimicrobial properties |
The dual-ring structure of this compound enhances its biological activity compared to compounds containing only one of these rings.
Q & A
Q. What are the common synthetic routes for preparing 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via cyclization or coupling reactions. A general approach involves refluxing a mixture of 3,5-dimethylpyrazole derivatives with tetrazole precursors in ethanol for 2–4 hours, followed by purification via recrystallization (e.g., DMF-EtOH mixtures). Key parameters include:
- Catalysts/Additives: Potassium carbonate (K₂CO₃) and anhydrous MgCl₂ are used to enhance reaction efficiency and control pH .
- Solvent Selection: Ethanol is preferred due to its polarity and boiling point (78°C), which facilitates reflux without decomposition .
- Yield Optimization: Yields ≥75% are achievable by maintaining stoichiometric ratios (1:1 for pyrazole:tetrazole precursors) and rigorous removal of by-products via filtration and solvent partitioning .
Q. How is the molecular structure of this compound characterized, and what crystallographic parameters are critical?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Q. What physicochemical properties (e.g., stability, solubility) are critical for experimental handling?
Methodological Answer:
- pH Stability: The compound is stable across pH 2–12 due to the tetrazole ring’s resistance to hydrolysis .
- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-formulation studies recommend DMSO for biological assays .
- Thermal Stability: Decomposition occurs above 250°C, requiring storage at ≤4°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in the synthesis of tetrazole-pyrazole hybrids?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model reaction pathways:
- Transition State Analysis: Identifies energy barriers for competing pathways (e.g., N1 vs. N2 alkylation in pyrazole) .
- Electrostatic Potential Maps: Highlight nucleophilic/electrophilic sites on tetrazole and pyrazole moieties, guiding reagent selection .
- Validation: Compare computed regioselectivity with experimental NMR data (e.g., and chemical shifts) .
Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?
Methodological Answer:
- By-Product Identification: Use LC-MS or GC-MS to detect intermediates (e.g., uncyclized precursors or oxidized derivatives) .
- Reaction Monitoring: In-situ FTIR or Raman spectroscopy tracks key functional groups (e.g., tetrazole N–H stretching at 3200–3400 cm⁻¹) .
- Case Study: Discrepancies in yields (75% vs. 50%) may arise from MgCl₂ purity; anhydrous conditions improve reproducibility .
Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Target Selection: Focus on enzymes with pyrazole/tetrazole-binding pockets (e.g., cyclooxygenase-2 or metalloproteinases) .
- Assay Design:
- Kinetic Studies: Measure IC₅₀ via fluorogenic substrates (e.g., quenched substrates for real-time activity monitoring).
- Docking Simulations: AutoDock Vina or Schrödinger Suite predicts binding modes to active sites .
- Validation: Compare inhibition profiles with control inhibitors (e.g., Celecoxib for COX-2) using ANOVA for statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
